4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride
Description
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O2 It is characterized by the presence of trifluoromethyl and imidazole groups, which contribute to its unique chemical properties
Properties
IUPAC Name |
4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2.ClH/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12;/h1-2,4-5H,3H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYTVNOOOEZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through various organic reactions, such as aldol condensation or Michael addition.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, with reagents like sodium azide or thiols, leading to the formation of azides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride: Similar in structure but with a methyl group on the imidazole ring, which can alter its chemical properties and biological activity.
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: Contains a hydroxyl group, which can affect its reactivity and solubility.
Uniqueness
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl and imidazole groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides versatility in interactions with biological targets.
Biological Activity
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its hydrophobic interactions, while the imidazole ring facilitates hydrogen bonding and π-π stacking with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is CHClFNO, with a molecular weight of 244.60 g/mol. Its structure allows it to undergo various chemical reactions, including nucleophilic substitutions and esterifications due to the presence of both trifluoromethyl and carboxylic acid functionalities.
Research indicates that 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride may act as an enzyme inhibitor or receptor modulator . The trifluoromethyl group increases binding affinity through enhanced hydrophobic interactions. The imidazole moiety can form critical interactions such as hydrogen bonds with target proteins, influencing their activity .
Key Interactions
- Hydrophobic Interactions : The trifluoromethyl group enhances the compound's affinity for hydrophobic pockets in proteins.
- Hydrogen Bonding : The imidazole ring allows for specific hydrogen bonding with amino acid residues in target enzymes or receptors.
- Competitive Inhibition : The compound can fit into the active sites of enzymes, thereby inhibiting their function.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits competitive inhibition against various enzymes. For instance, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial in signal transduction pathways.
Case Studies
- Antifungal Activity : In vitro studies have indicated that 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride possesses antifungal properties by inhibiting fungal growth through enzyme modulation.
- Antioxidant Properties : Preliminary assessments suggest that this compound may also exhibit antioxidant activities, potentially reducing oxidative stress in biological systems .
Comparative Analysis
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride | Methyl group on imidazole ring | Alters chemical properties and biological activity |
| 4-(1H-imidazol-1-yl)butanoic acid hydrochloride | Lacks trifluoromethyl group | Different binding characteristics and stability |
Research Findings
Recent studies have explored the potential applications of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride in various fields:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
